molecular formula C19H15Cl2NO4S B1667198 BMS-303141 CAS No. 943962-47-8

BMS-303141

Número de catálogo: B1667198
Número CAS: 943962-47-8
Peso molecular: 424.3 g/mol
Clave InChI: SIIPNDKXZOTLEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Aplicaciones Científicas De Investigación

    • BMS 303141 tiene diversas aplicaciones:

        Química: Como inhibidor de ACL, contribuye a la comprensión de las vías del metabolismo lipídico.

        Biología: Puede utilizarse para estudiar las respuestas celulares a la alteración de la síntesis de lípidos.

        Medicina: BMS 303141 muestra promesa en la investigación del cáncer (por ejemplo, células de cáncer de próstata) y el tratamiento del carcinoma hepatocelular.

        Industria: Su potencial como agente terapéutico justifica una mayor investigación .

  • Mecanismo De Acción

    • BMS 303141 inhibe ACL, interrumpiendo la formación de acetil-CoA y OAA.
    • Probablemente induce estrés del retículo endoplásmico (RE) y activa la vía p-eIF2α/ATF4/CHOP, promoviendo la apoptosis.
  • Métodos De Preparación

    • Las rutas sintéticas para BMS 303141 no están ampliamente documentadas, pero se puede obtener mediante síntesis química.
    • Los métodos de producción industrial pueden implicar la optimización de las vías sintéticas existentes o modificaciones para mejorar el rendimiento y la pureza.
  • Análisis De Reacciones Químicas

    • BMS 303141 experimenta la inhibición de ACL, lo que impacta la síntesis de lípidos.
    • Los reactivos y condiciones comunes para su síntesis no se informan explícitamente, pero es soluble en DMSO y etanol.
    • Los principales productos formados durante su síntesis son probablemente intermediarios o derivados relacionados con la inhibición de ACL.
  • Comparación Con Compuestos Similares

    • La singularidad de BMS 303141 radica en su orientación específica de ACL.
    • Los compuestos similares incluyen otros inhibidores de ACL o moléculas que afectan el metabolismo lipídico.

    Propiedades

    IUPAC Name

    3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SIIPNDKXZOTLEA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H15Cl2NO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    424.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide
    Reactant of Route 2
    Reactant of Route 2
    3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide
    Reactant of Route 3
    Reactant of Route 3
    3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide
    Reactant of Route 4
    Reactant of Route 4
    3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide
    Reactant of Route 5
    Reactant of Route 5
    3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide
    Reactant of Route 6
    3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide
    Customer
    Q & A

    Q1: What is the primary mechanism of action of BMS-303141?

    A1: this compound functions as an ATP-citrate lyase (ACLY) inhibitor. [, , , , , , , ] ACLY is an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is a key molecule involved in various cellular processes, including lipid synthesis, energy production, and histone acetylation, which influences gene expression.

    Q2: How does this compound impact lipid metabolism?

    A2: By inhibiting ACLY, this compound disrupts the production of acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. This inhibition has been shown to decrease levels of lipogenic enzymes like acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR) in the kidneys of db/db mice, ultimately leading to a reduction in ectopic lipid accumulation. []

    Q3: Beyond lipid metabolism, what other cellular processes are affected by this compound?

    A3: this compound's inhibition of ACLY has downstream effects on gene expression. This is because acetyl-CoA is also essential for histone acetylation, a key epigenetic modification that regulates gene transcription. For instance, in CD8+ T cells, this compound treatment during early activation leads to decreased expression of early activation markers and the transcription factor IRF4, likely due to alterations in histone acetylation. []

    Q4: Are there specific cell types where this compound's effects have been studied in detail?

    A4: Yes, this compound has been investigated in a variety of cell types:

    • Smooth Muscle Cells (SMCs): this compound reduces SMC proliferation and survival, potentially making it a therapeutic target for vascular remodeling diseases like coronary artery disease. [, ]
    • Osteoclasts: this compound suppresses osteoclast differentiation and function by interfering with histone acetylation and potentially by influencing the activity of the Rac1 protein. []
    • Hepatocellular Carcinoma Cells: this compound has been shown to induce apoptosis in these cancer cells, potentially via the activation of endoplasmic reticulum stress pathways. []

    Q5: What are the potential therapeutic applications of this compound being investigated?

    A5: Research suggests possible applications for this compound in:

    • Obesity-related kidney disease: By reducing ectopic lipid accumulation and inflammation in the kidneys, this compound shows promise in protecting against obesity-related renal injuries. []
    • Vascular remodeling diseases: Its ability to inhibit SMC proliferation makes it a potential therapy for conditions like coronary artery disease, in-stent restenosis, and pulmonary arterial hypertension. [, , ]

    Q6: Are there any known limitations or challenges associated with this compound?

    A6: While research on this compound is promising, some challenges have been identified:

    • Cardiotoxicity: High concentrations of this compound can be toxic to cardiomyocytes, suggesting a narrow therapeutic window that needs further investigation. []
    • Metabolic adaptation: In some cases, inhibiting ACLY might lead to compensatory mechanisms and metabolic adaptations within cells, potentially influencing the long-term effectiveness of this compound. [, ]

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.